BenchChemオンラインストアへようこそ!

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Enantioselective synthesis Biocatalysis Chiral resolution

This (R)-enantiomer hydrochloride is the documented chiral intermediate for the tyrosine kinase inhibitor repotrectinib and the NK3 antagonist fezolinetant. Substituting the racemate or (S)-enantiomer (CAS 2379311-62-1) compromises stereochemical integrity. Validated in continuous-flow asymmetric synthesis (20 g scale, >99% ee), it eliminates the need for chiral resolution. Procure this specific CAS to ensure synthetic route fidelity and API purity.

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
CAS No. 1802222-53-2
Cat. No. B1496101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
CAS1802222-53-2
Molecular FormulaC8H11ClFNO
Molecular Weight191.63 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)O)N.Cl
InChIInChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1
InChIKeyWNTRCWFPNVNFGW-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (CAS 1802222-53-2): Chiral Intermediate for TRK-Targeting Oncology Agents and NK3 Antagonists


(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (CAS 1802222-53-2) is a chiral fluorophenol derivative with a molecular formula of C8H11ClFNO and a molecular weight of 191.63 g/mol . The compound exists as the hydrochloride salt of the (R)-enantiomer, with the (S)-enantiomer bearing a distinct CAS registry (2379311-62-1) . It is primarily employed as a high-value chiral building block in the synthesis of the tyrosine kinase inhibitor repotrectinib, which targets TRK, ROS1, and ALK alterations in solid tumors [1], and also serves as a key intermediate in the preparation of fezolinetant, an NK3 receptor antagonist for menopausal vasomotor symptoms [2].

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (CAS 1802222-53-2): Why Racemic or (S)-Enantiomer Substitution is Not Viable


Substituting (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride with its racemic mixture or (S)-enantiomer is not a scientifically sound procurement strategy due to the stringent stereochemical requirements of downstream pharmaceutical targets. The (R)-enantiomer is specifically documented as the essential chiral fragment for constructing repotrectinib, a next-generation TRK/ROS1/ALK inhibitor, and fezolinetant, an NK3 receptor antagonist [1]. In contrast, published literature indicates that the specific applications of the (S)-enantiomer remain an area of ongoing investigation with no established utility in these approved or late-stage clinical assets . Employing racemic material would necessitate additional, costly chiral resolution steps and would introduce the inactive or potentially confounding (S)-enantiomer into the synthetic pathway, compromising both process efficiency and final product stereochemical integrity . The quantitative evidence below substantiates why procurement must be enantiomerically specific.

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (CAS 1802222-53-2): Quantitative Differentiation Evidence Against Comparators


Enantiomeric Excess (ee) of (R)-Enantiomer Exceeds 99% via Biocatalytic Synthesis

The (R)-enantiomer of 2-(1-aminoethyl)-4-fluorophenol can be obtained with an enantiomeric excess (ee) of >99% using ω-transaminase (ωTA)-catalyzed asymmetric biosynthesis, as demonstrated in a 2024 study [1]. In a 1-liter scaled-up reaction containing 13 mM prochiral ketone substrate, approximately 50% conversion was achieved in 24 hours, yielding 6.4 mM of the (R)-product with an enantiopurity of up to 100% ee after simple isolation and purification (98.8% recovery) [1]. In contrast, the racemic mixture (the unseparated compound) possesses an ee of 0% by definition and would require a separate chiral resolution step to attain enantiopurity suitable for pharmaceutical synthesis . The (S)-enantiomer, while synthetically accessible, lacks comparable literature validation for achieving similarly high enantiopurity in scaled processes .

Enantioselective synthesis Biocatalysis Chiral resolution

Designated Chiral Intermediate for Repotrectinib Synthesis

The (R)-enantiomer is unequivocally designated as the key chiral amine fragment in the synthesis of repotrectinib, a tyrosine kinase inhibitor approved for NTRK gene fusion-positive solid tumors [1]. The asymmetric reductive amination method developed for this intermediate produces the (R)-product in an optically pure form and has been demonstrated at a 20 g scale using continuous-flow technology [1]. A separate green synthesis route employing the enzyme ATA-025 in aqueous micellar media yielded the (R)-amine in 82% yield with >99% ee, which was subsequently used to synthesize repotrectinib in 85% yield and >99% ee [2]. In stark contrast, the (S)-enantiomer is not cited as a viable intermediate in any published repotrectinib synthetic route; its applications are described as an area of ongoing investigation with no established pharmaceutical utility .

Oncology drug synthesis TRK inhibitor Chiral intermediate

Key Intermediate for Fezolinetant Chiral Fragment Construction

The (R)-enantiomer serves as a critical intermediate in the construction of the chiral fragment of fezolinetant, a non-hormonal NK3 receptor antagonist approved for moderate-to-severe vasomotor symptoms of menopause [1]. The patent literature explicitly details synthetic routes incorporating this chiral amine as a key building block, emphasizing that high chiral purity at this intermediate stage is conducive to improving the final chiral purity of the fezolinetant product [1]. No corresponding patent or primary literature identifies the (S)-enantiomer as a suitable substitute in this synthetic pathway; indeed, the (S)-enantiomer's applications are described as an area of ongoing investigation . The racemic mixture would similarly introduce stereochemical ambiguity into a process designed for an enantiopure input.

NK3 receptor antagonist Women's health Chiral intermediate

Commercial Purity: 97% Specification Enables Downstream Process Consistency

The commercial hydrochloride salt of (R)-2-(1-aminoethyl)-4-fluorophenol is routinely supplied with a purity specification of 97% . This purity level exceeds the minimum 95% specification commonly offered for more generic chiral amine intermediates . The 97% purity, combined with the inherent high enantiomeric excess achievable via modern synthetic methods, reduces the impurity burden in downstream reactions, minimizing the need for additional purification steps and improving overall yield consistency in multi-step syntheses.

Chemical purity Quality control Procurement specification

Refrigerated Storage (2-8 °C) Preserves Chiral Integrity During Long-Term Holding

The hydrochloride salt of (R)-2-(1-aminoethyl)-4-fluorophenol requires refrigerated storage at 2-8 °C to maintain long-term stability and stereochemical integrity . This storage requirement is more stringent than the room-temperature storage commonly specified for simpler achiral or racemic aromatic amines . The need for refrigerated conditions reflects the compound's sensitivity to thermal racemization or degradation, a property that underscores the importance of controlled storage conditions to preserve the high enantiopurity upon which its pharmaceutical utility depends.

Storage stability Chiral integrity Inventory management

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (CAS 1802222-53-2): High-Value Application Scenarios


Process Development and Scale-Up of Repotrectinib API

This compound is the unequivocal chiral building block for repotrectinib synthesis. A 2023 study demonstrated a one-step, Ru-catalyzed asymmetric reductive amination producing the optically pure (R)-amine on a 20 g scale in continuous flow, avoiding chiral auxiliaries and protecting group operations [1]. A subsequent green synthesis route achieved 82% yield and >99% ee for the intermediate, followed by 85% yield and >99% ee for repotrectinib itself [2]. Procurement of this specific (R)-enantiomer is essential for any organization developing repotrectinib generic API or optimizing its manufacturing process.

Synthesis of Fezolinetant Chiral Fragment

As disclosed in US Patent 12,559,484, this compound is a key intermediate in the construction of the chiral fragment of fezolinetant, an NK3 receptor antagonist for menopausal vasomotor symptoms [3]. The patent emphasizes that high chiral purity at this intermediate stage directly contributes to the final chiral purity of fezolinetant. Procurement of the (R)-enantiomer is mandatory for CDMOs and generic manufacturers pursuing fezolinetant development.

Biocatalytic Process Research for Chiral Amine Production

The compound serves as a model substrate for developing and optimizing ω-transaminase (ωTA)-catalyzed asymmetric amination processes. A 2024 study screened a library of 21 (R)-selective ωTAs, identifying the enzyme AbTA from Arthrobacter sp. as a potent catalyst for producing the (R)-amine with up to 100% ee in gram-scale production [4]. The established process, with 50% conversion in 24 h and 98.8% recovery after simple purification, provides a benchmark for evaluating novel biocatalysts and process intensification strategies for chiral amine synthesis.

Method Development for Continuous-Flow Asymmetric Synthesis

The asymmetric reductive amination of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one to produce this chiral amine has been successfully demonstrated in a continuous-flow reactor at 20 g scale, eliminating the need for column chromatography [1]. This makes the compound an ideal target for academic and industrial laboratories developing continuous-flow methodologies for enantioselective transformations, particularly those focused on reducing purification burdens and improving process mass intensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.